molecular formula C21H20N2O4S B4592960 3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

Cat. No.: B4592960
M. Wt: 396.5 g/mol
InChI Key: VZOGFZSAEXTPTQ-UHFFFAOYSA-N
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Description

3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione is a useful research compound. Its molecular formula is C21H20N2O4S and its molecular weight is 396.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 396.11437830 g/mol and the complexity rating of the compound is 663. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

Microwave-Induced Dry-Media Synthesis

A series of spiro compounds, including the target compound, have been synthesized using a microwave-induced technique. This method is environmentally benign and yields products efficiently. These compounds were screened for antifungal and antitubercular activities, showing potential as antifungal and antitubercular agents (Dandia, Singh, & Arya, 2004).

Antifungal, Antibacterial, and Insecticidal Activities

Further research into fluorine-containing spiro compounds of this class revealed enhanced biological activities. The addition of sulfur to the compounds increased their antifungal, antibacterial, and insecticidal properties, indicating their broad spectrum of potential applications in combating various pathogens (Dandia, Kaur, & Singh, 1993).

Anticancer and Antileukemic Activities

Anticancer Evaluation

Some derivatives have been synthesized and evaluated for their anticancer activity. Notably, certain compounds demonstrated superior anticancer properties when tested in vitro, highlighting their potential in cancer research (Kaminskyy, Khyluk, Vasylenko, Zaprutko, & Lesyk, 2011).

Antileukemic Activity

The synthesis of spiro[indoline-3,2′-thiazolidine]-2,4′-diones and their screening for antileukemic activity revealed promising results. Specifically, 3′-(4-Chlorophenyl)-5,5′-dimethylspiro[indoline-3,2′-thiazolidine]-2,4′-dione showed activity against leukemia cell lines, indicating potential therapeutic applications (Rajopadhye & Popp, 1987).

Synthesis and Corrosion Inhibition

Corrosion Inhibition

The compound and its derivatives have also been studied for their corrosion inhibition properties. They demonstrated effective corrosion inhibition on N80 steel in hydrochloric acid, suggesting their potential use in protecting materials from corrosion (Yadav, Sarkar, & Purkait, 2015).

Properties

IUPAC Name

3-(4-methoxyphenyl)-5-methyl-1'-propanoylspiro[1,3-thiazolidine-2,3'-indole]-2',4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4S/c1-4-18(24)22-17-8-6-5-7-16(17)21(20(22)26)23(19(25)13(2)28-21)14-9-11-15(27-3)12-10-14/h5-13H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZOGFZSAEXTPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1C2=CC=CC=C2C3(C1=O)N(C(=O)C(S3)C)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Reactant of Route 2
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Reactant of Route 3
Reactant of Route 3
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Reactant of Route 4
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Reactant of Route 5
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione
Reactant of Route 6
Reactant of Route 6
3'-(4-methoxyphenyl)-5'-methyl-1-propionyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.